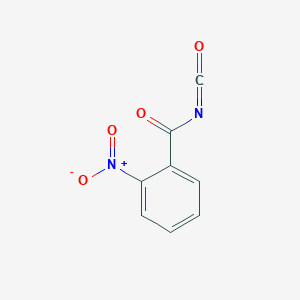
2-Nitrobenzoyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrobenzoyl isocyanate is an organic compound characterized by the presence of both a nitro group and an isocyanate group attached to a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
2-Nitrobenzoyl isocyanate can be synthesized through various methods. One common approach involves the reaction of 2-nitrobenzoic acid with phosgene, resulting in the formation of 2-nitrobenzoyl chloride, which is then treated with an amine to yield the desired isocyanate . Another method involves the Curtius rearrangement, where 2-nitrobenzoyl azide is heated to produce this compound and nitrogen gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene and 2-nitrobenzoic acid as starting materials. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
化学反应分析
Types of Reactions
2-Nitrobenzoyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas.
Addition Reactions: Reacts with water to form 2-nitrobenzamide and carbon dioxide.
Rearrangement Reactions: Undergoes Curtius rearrangement to form this compound from 2-nitrobenzoyl azide.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.
Water: Reacts with this compound to form 2-nitrobenzamide.
Heat: Applied in Curtius rearrangement to facilitate the formation of this compound.
Major Products Formed
Urethanes and Ureas: Formed from reactions with alcohols and amines.
2-Nitrobenzamide: Formed from the reaction with water.
科学研究应用
2-Nitrobenzoyl isocyanate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce isocyanate functionality into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
作用机制
The mechanism of action of 2-Nitrobenzoyl isocyanate involves its reactivity as an electrophile. The isocyanate group (R−N=C=O) readily reacts with nucleophiles, such as alcohols and amines, to form urethanes and ureas . This reactivity is exploited in various synthetic applications, including the formation of polymers and modification of biomolecules .
相似化合物的比较
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the nitro group, making it less reactive in certain contexts.
Methyl isocyanate: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
2-Nitrobenzoyl chloride: Precursor to 2-nitrobenzoyl isocyanate, used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a nitro group and an isocyanate group, which enhances its reactivity and versatility in synthetic applications. The nitro group also imparts distinct electronic properties, making it valuable in specific research and industrial contexts .
属性
CAS 编号 |
5843-48-1 |
|---|---|
分子式 |
C8H4N2O4 |
分子量 |
192.13 g/mol |
IUPAC 名称 |
2-nitrobenzoyl isocyanate |
InChI |
InChI=1S/C8H4N2O4/c11-5-9-8(12)6-3-1-2-4-7(6)10(13)14/h1-4H |
InChI 键 |
ZZTXGLBRQLEFLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)N=C=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















